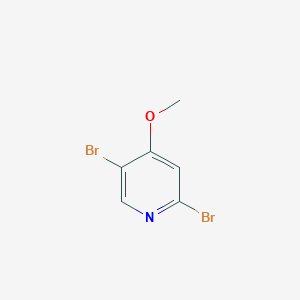

2,5-Dibromo-4-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

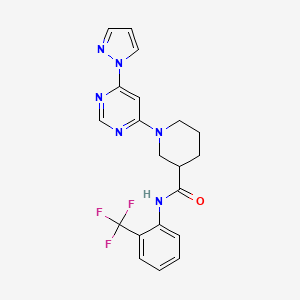

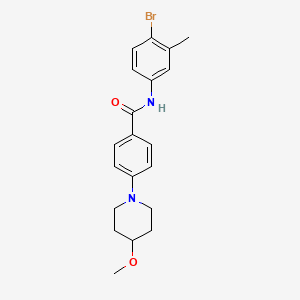

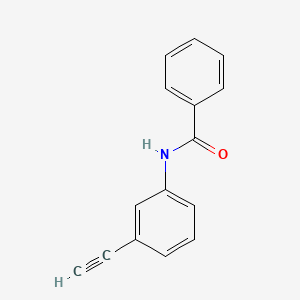

2,5-Dibromo-4-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound and similar compounds has been explored in several studies. One method involves directed metalation and metal-halogen exchange reactions . The process starts with 4-methoxypyridine, which is commercially available or can be easily made from 4-chloropyridine hydrochloride by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and one methoxy group . The InChI code for this compound is 1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 266.92 . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Modification

2,5-Dibromo-4-methoxypyridine plays a significant role in chemical synthesis. For instance, halogenated pyridines, including 2,5-dibromopyridines, react with sodium methoxide and methanethiolate to yield mono- or bis-substituted products, depending on the experimental conditions. This reactivity has been utilized in synthesizing methoxy thiomethoxypyridine and bis-(alkylthio)pyridines, demonstrating the compound's versatility in organic synthesis (Testaferri et al., 1985).

Photophysical and Electrochemical Studies

This compound derivatives are also explored for their photophysical properties. Research has been conducted on methoxypyridine and morpholinopyridine compounds, showcasing high fluorescence quantum yields in solution and solid state. The effect of substituents like phenylsulfonyl, morpholino, and 4-diethylamino groups on the fluorescence properties has been systematically studied, indicating the potential of this compound derivatives in developing new emissive materials (Hagimori et al., 2019).

Organic Synthesis and Fragmentation

In organic synthesis, this compound derivatives have been used as intermediates for constructing more complex molecules. The thermally induced rearrangement of analogues of 2-methoxypyridine to N-methylpyridones under specific conditions highlights their potential in synthetic organic chemistry. The rearrangement allows for structural assignments and the synthesis of diverse organic compounds (Lister et al., 2003).

Nucleoside Synthesis

This compound derivatives have been instrumental in the synthesis of nucleosides related to anticancer agents. For example, the conversion of 5-fluoro-2-methoxypyridine to various derivatives and its subsequent condensation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide has led to the synthesis of nucleosides with potential biological activity (Nesnow & Heidelberger, 1973).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron reagents used in this process .

Mode of Action

The mode of action of 2,5-Dibromo-4-methoxypyridine involves its interaction with these organoboron reagents. In the Suzuki–Miyaura cross-coupling reaction, the compound participates in a transmetalation process . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets leads to the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action.

Propriétés

IUPAC Name |

2,5-dibromo-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWOEGZGVBCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)